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Compound of Interest

Compound Name: 4-Methyl-(2-thiophenyl)quinoline

Cat. No.: B1586693 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the characterization of 4-Methyl-2-

(thiophen-2-yl)quinoline. Due to the limited availability of comprehensive data for this specific

molecule in publicly accessible literature, this guide focuses on established synthesis

methodologies for analogous compounds and general characterization techniques applicable

to quinoline-thiophene derivatives. While specific experimental data for 4-Methyl-2-(thiophen-2-

yl)quinoline is not extensively documented, this guide serves as a foundational resource for

researchers undertaking its synthesis and characterization.

Synthesis Strategies
The synthesis of 2-aryl-4-methylquinolines, a class of compounds to which 4-Methyl-2-

(thiophen-2-yl)quinoline belongs, is well-established in organic chemistry. The most common

and effective methods are the Doebner-von Miller reaction and the Friedländer synthesis.

Doebner-von Miller Reaction
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl

compound in the presence of a strong acid, typically a Lewis acid or a Brønsted acid.[1][2][3]

For the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline, the likely precursors would be aniline

and 1-(thiophen-2-yl)but-2-en-1-one.

General Experimental Protocol (Hypothetical):
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To a stirred solution of aniline in a suitable solvent (e.g., ethanol or acetic acid), add a Lewis

acid catalyst (e.g., zinc chloride or tin(IV) chloride).

Slowly add 1-(thiophen-2-yl)but-2-en-1-one to the reaction mixture.

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium

hydroxide solution).

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Caption: Doebner-von Miller synthesis workflow.

Friedländer Synthesis
The Friedländer synthesis provides an alternative route, involving the reaction of a 2-aminoaryl

aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For the
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target molecule, this would involve the reaction of 2-aminoacetophenone with 1-(thiophen-2-

yl)ethan-1-one in the presence of a base or acid catalyst.

General Experimental Protocol (Hypothetical):

Mix 2-aminoacetophenone and 1-(thiophen-2-yl)ethan-1-one in a suitable solvent (e.g.,

ethanol).

Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid

(e.g., p-toluenesulfonic acid).

Heat the mixture under reflux until the reaction is complete as monitored by TLC.

Cool the reaction mixture and pour it into cold water to precipitate the product.

Filter the solid, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

compound.
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Caption: Friedländer synthesis workflow.

Spectroscopic Characterization (Anticipated Data)
While specific spectral data for 4-Methyl-2-(thiophen-2-yl)quinoline is not readily available, the

following tables summarize the expected ranges and types of signals based on the analysis of
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similar quinoline and thiophene-containing compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Anticipated ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1-7.5 m 5H Quinoline-H

~ 7.5-7.1 m 3H Thiophene-H

| ~ 2.7 | s | 3H | Quinoline-CH₃ |

Table 2: Anticipated ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 158-155 Quinoline C2

~ 148-145 Quinoline C4, C8a

~ 144-140 Thiophene C2'

~ 130-120 Quinoline & Thiophene CH

~ 125-120 Quinoline C4a

| ~ 19 | Quinoline-CH₃ |

Infrared (IR) Spectroscopy
Table 3: Anticipated IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium C-H stretch (aromatic)

~ 2950-2850 Medium C-H stretch (aliphatic)

~ 1600-1450 Strong
C=C and C=N stretching

(aromatic rings)

~ 1400-1300 Medium C-H bending (CH₃)

| ~ 850-700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)
Table 4: Anticipated Mass Spectrometry Data

m/z Interpretation

[M]+
Molecular ion peak corresponding to
C₁₄H₁₁NS

[M-1]+ Loss of a hydrogen radical

[M-15]+ Loss of a methyl radical

| | Fragments corresponding to the quinoline and thiophene rings |

Potential Biological and Pharmacological Activities
Derivatives of both quinoline and thiophene are known to exhibit a wide range of biological

activities. While no specific studies on the biological effects of 4-Methyl-2-(thiophen-2-

yl)quinoline have been found, related compounds have shown promise in several therapeutic

areas.

Antimicrobial Activity
Numerous quinoline derivatives have been investigated for their antibacterial and antifungal

properties.[1] The mechanism of action often involves the inhibition of bacterial DNA gyrase or

topoisomerase IV. Thiophene-containing compounds have also demonstrated significant
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antimicrobial effects. Therefore, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could

exhibit antimicrobial activity.

Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents. These compounds can

exert their effects through various mechanisms, including the inhibition of tyrosine kinases,

topoisomerases, and tubulin polymerization. Similarly, thiophene derivatives have been

reported to possess cytotoxic activity against various cancer cell lines. The combination of

these two pharmacophores in 4-Methyl-2-(thiophen-2-yl)quinoline suggests its potential as a

subject for anticancer drug discovery.
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Caption: Potential biological activities.

Conclusion
4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound with potential for further

investigation in medicinal chemistry. This guide provides a framework for its synthesis and

characterization based on established methodologies for related compounds. Further

experimental work is required to elucidate the specific spectroscopic properties, crystal

structure, and biological activities of this molecule. The information presented here serves as a

starting point for researchers interested in exploring the therapeutic potential of this and similar

quinoline-thiophene hybrids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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